1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is also known as PTMQT and has a unique structure that allows it to interact with biological systems in a specific way. In
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), chemically related to the compound , have been extensively studied for their therapeutic activities. A landmark achievement in this field is the FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas. THIQ derivatives have shown promise in drug discovery for cancer and central nervous system (CNS) disorders. They are also being explored as potential treatments for various infectious diseases, including malaria, tuberculosis, HIV infection, HSV infection, and leishmaniasis, showcasing their versatility and potential in drug development (Singh & Shah, 2017).
Phenolic Compounds and Health Benefits
Phenolic compounds, like those structurally related to 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, are studied for their health benefits against chronic diseases. These compounds, found in natural food products, have been linked to reduced risks of obesity, diabetes, cancer, and heart disease. This extensive review of phenolic compounds emphasizes their potential in preventing and managing chronic health conditions (Rasouli, Farzaei, & Khodarahmi, 2017).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, closely related to the compound of interest, are explored for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer’s disease activities. This comprehensive review highlights the importance of isoquinoline derivatives in developing new therapeutic agents, stressing the need for further exploration of their pharmacological applications (Danao et al., 2021).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2S/c1-17-8-7-11-19(16-17)22-24-23(26)20-12-5-6-13-21(20)25(22)15-14-18-9-3-2-4-10-18/h2-4,7-11,16H,5-6,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTMXAUEEHUZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCC4=CC=CC=C4)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.